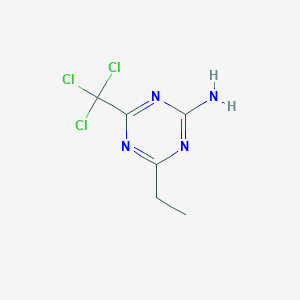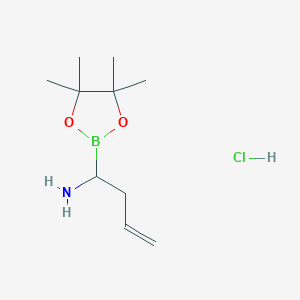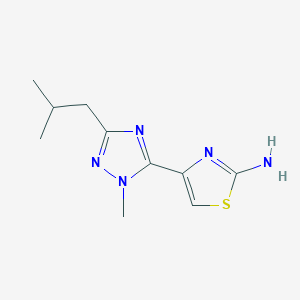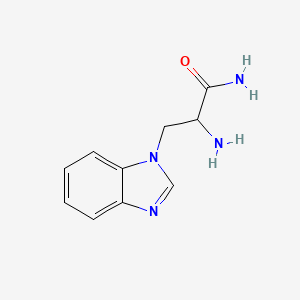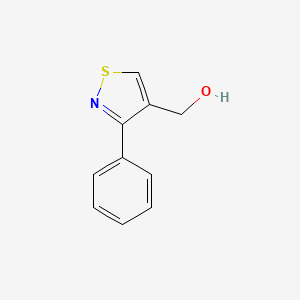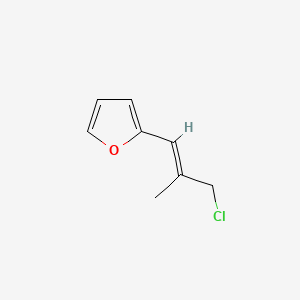
2-(3-Chloro-2-methylprop-1-en-1-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylprop-1-en-1-yl)furan is an organic compound with the molecular formula C8H9ClO It is a derivative of furan, substituted with a 3-chloro-2-methylprop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylprop-1-en-1-yl)furan typically involves the reaction of furan with 3-chloro-2-methylprop-1-ene under specific conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic substitution reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylprop-1-en-1-yl)furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols. Substitution reactions can lead to a wide range of substituted furan derivatives.
Scientific Research Applications
2-(3-Chloro-2-methylprop-1-en-1-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylprop-1-en-1-yl)furan involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylprop-1-ene: A related compound with similar reactivity but lacking the furan ring.
2-Methylfuran: A furan derivative with a methyl group instead of the 3-chloro-2-methylprop-1-en-1-yl group.
Uniqueness
2-(3-Chloro-2-methylprop-1-en-1-yl)furan is unique due to the presence of both the furan ring and the 3-chloro-2-methylprop-1-en-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9ClO |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
2-[(E)-3-chloro-2-methylprop-1-enyl]furan |
InChI |
InChI=1S/C8H9ClO/c1-7(6-9)5-8-3-2-4-10-8/h2-5H,6H2,1H3/b7-5+ |
InChI Key |
VGEWFOASYPBKPV-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/CCl |
Canonical SMILES |
CC(=CC1=CC=CO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
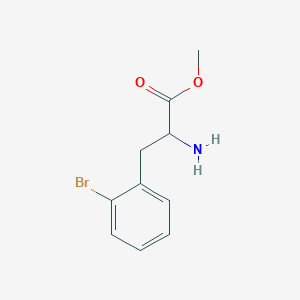


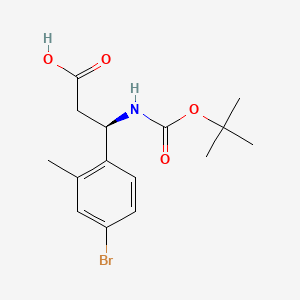
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)
